REACTION_CXSMILES
|
[F:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][NH:7][C:8]2[CH:9]=[CH:10][C:11]([C:14](N)=[O:15])=[N:12][CH:13]=2)=[CH:4][CH:3]=1.[OH-:19].[K+]>C(O)CC.O>[F:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][NH:7][C:8]2[CH:9]=[CH:10][C:11]([C:14]([OH:19])=[O:15])=[N:12][CH:13]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
5-(p-fluorobenzylamino)-pyridine-2-carboxamide
|
Quantity
|
0.245 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CNC=2C=CC(=NC2)C(=O)N)C=C1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated on a steam bath for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
removed with a stream of nitrogen
|
Type
|
FILTRATION
|
Details
|
The hot solution is filtered
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
DISSOLUTION
|
Details
|
redissolved in aqueous sodium bicarbonate
|
Type
|
FILTRATION
|
Details
|
the solution filtered
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CNC=2C=CC(=NC2)C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |